molecular formula C7H5BrClNO B1338502 4-Bromo-alpha-chlorobenzaldoxime CAS No. 29203-58-5

4-Bromo-alpha-chlorobenzaldoxime

Cat. No.: B1338502
CAS No.: 29203-58-5
M. Wt: 234.48 g/mol
InChI Key: ZOPFQZFNZNMZEF-JXMROGBWSA-N
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Description

4-Bromo-alpha-chlorobenzaldoxime is a chemical compound with the molecular formula C7H5BrClNO. It is known for its unique structure, which includes both bromine and chlorine atoms attached to a benzaldoxime core. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-alpha-chlorobenzaldoxime typically involves a multi-step reaction process. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-alpha-chlorobenzaldoxime undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzaldoximes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-Bromo-alpha-chlorobenzaldoxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-alpha-chlorobenzaldoxime involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Bromo-benzaldoxime: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    4-Chloro-benzaldoxime: Lacks the bromine atom, affecting its reactivity and applications.

    4-Bromo-alpha-fluorobenzaldoxime: Contains a fluorine atom instead of chlorine, leading to different chemical properties.

Uniqueness: 4-Bromo-alpha-chlorobenzaldoxime is unique due to the presence of both bromine and chlorine atoms, which provide it with distinct reactivity and versatility in chemical reactions. This dual halogenation allows for a broader range of applications compared to its mono-halogenated counterparts.

Properties

CAS No.

29203-58-5

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

(1E)-4-bromo-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H5BrClNO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H/b10-7+

InChI Key

ZOPFQZFNZNMZEF-JXMROGBWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/Cl)Br

SMILES

C1=CC(=CC=C1C(=NO)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)Br

Origin of Product

United States

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